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Compound of Interest

Compound Name: C15 Ceramide-1-phosphate-d7

Cat. No.: B12411137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical

regulator of cellular processes, often acting in opposition to the pro-apoptotic signaling

molecule, ceramide. While ceramide accumulation is a hallmark of apoptosis induction, C1P

promotes cell survival and proliferation. This dynamic balance between ceramide and C1P

levels, often termed the "sphingolipid rheostat," is crucial for determining cell fate.[1][2] C15
Ceramide-1-phosphate-d7 is a deuterated analog of C15 Ceramide-1-phosphate, making it an

invaluable tool for researchers studying the precise mechanisms of apoptosis. The deuterium

labeling allows for its distinction from endogenous C1P species in mass spectrometry-based

analyses, enabling its use as an internal standard for accurate quantification or as a tracer to

follow its metabolic fate within the cell.

These application notes provide an overview of the role of C1P in apoptosis and detailed

protocols for utilizing C15 Ceramide-1-phosphate-d7 in apoptosis research.

Anti-Apoptotic Mechanisms of Ceramide-1-
Phosphate
C1P exerts its anti-apoptotic effects through several key mechanisms:
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Inhibition of Pro-Apoptotic Enzymes: C1P directly inhibits enzymes responsible for

generating pro-apoptotic ceramide. This includes the inhibition of acid sphingomyelinase (A-

SMase), which hydrolyzes sphingomyelin to ceramide, and serine palmitoyltransferase

(SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway.[3]

Activation of Pro-Survival Signaling Pathways: C1P activates critical pro-survival signaling

cascades, including:

PI3K/Akt Pathway: Activation of this pathway leads to the phosphorylation and inactivation

of pro-apoptotic proteins and the promotion of cell survival and proliferation.[4][5][6][7]

NF-κB Pathway: C1P can induce the activation of the transcription factor NF-κB, which

upregulates the expression of anti-apoptotic genes.[8]

Applications of C15 Ceramide-1-Phosphate-d7 in
Apoptosis Research
The primary application of C15 Ceramide-1-phosphate-d7 is in quantitative and metabolic

studies of apoptosis using mass spectrometry.

Internal Standard for Lipidomics: Due to its similar physicochemical properties to

endogenous C1P, C15 Ceramide-1-phosphate-d7 is an ideal internal standard for liquid

chromatography-mass spectrometry (LC-MS) based lipidomics.[3] By adding a known

amount of the deuterated standard to a biological sample, researchers can accurately

quantify the levels of endogenous C1P and other sphingolipid species during the progression

of apoptosis.

Metabolic Tracer: C15 Ceramide-1-phosphate-d7 can be used to trace the metabolic

conversion of C1P within cells. This allows for the investigation of its uptake, intracellular

localization, and conversion to other bioactive sphingolipids, providing insights into the

dynamics of the sphingolipid rheostat during apoptosis.

Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the

effects of C1P on apoptosis. Note that optimal concentrations may vary depending on the cell
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type and experimental conditions.

Parameter Cell Type Treatment
Concentrati
on

Effect on
Apoptosis

Reference

Cell Viability

Bone

Marrow-

Derived

Macrophages

(BMDMs)

C1P 5-30 µM
Inhibition of

cell death
[2]

A-SMase

Activity

Intact

Macrophages
C1P 30 µM

Complete

inhibition
[9]

Caspase-3/9

Activation

Bone

Marrow-

Derived

Macrophages

(BMDMs)

C1P Not specified
Blocked

activation
[10]

DNA

Fragmentatio

n

Bone

Marrow-

Derived

Macrophages

(BMDMs)

C1P Not specified
Prevented

fragmentation
[11]

Experimental Protocols
Here we provide detailed protocols for key experiments utilizing C15 Ceramide-1-phosphate-
d7 in apoptosis research.

Protocol 1: Quantification of Endogenous Ceramide-1-
Phosphate using C15 Ceramide-1-Phosphate-d7 as an
Internal Standard
This protocol describes the extraction of lipids from cultured cells for LC-MS/MS analysis to

quantify endogenous C1P levels.
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Materials:

Cultured cells treated with apoptotic stimuli

C15 Ceramide-1-phosphate-d7

Phosphate-buffered saline (PBS), ice-cold

Methanol, ice-cold

Chloroform

Cell scraper

Centrifuge

Nitrogen evaporator

Procedure:

Cell Harvesting:

Aspirate the culture medium from the cell culture plate on ice.

Wash the cells twice with ice-cold PBS.

Add 1 mL of ice-cold methanol to each well.

Lipid Extraction:

Scrape the cells and transfer the cell suspension to a glass tube.

Add a known amount of C15 Ceramide-1-phosphate-d7 (e.g., 10 pmol) to each sample

as an internal standard.

Add 2 mL of chloroform.

Vortex vigorously for 2 minutes.
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Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

Carefully collect the lower organic phase into a new glass tube.

Sample Preparation for LC-MS/MS:

Dry the lipid extract under a gentle stream of nitrogen.

Reconstitute the dried lipids in a suitable volume of the initial mobile phase for LC-MS/MS

analysis.

Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis:

Analyze the samples using a liquid chromatography system coupled to a tandem mass

spectrometer.

Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-

product ion transitions for endogenous C1P species and C15 Ceramide-1-phosphate-d7.

Quantify the amount of endogenous C1P by comparing its peak area to that of the C15
Ceramide-1-phosphate-d7 internal standard.

Protocol 2: In Vitro Acid Sphingomyelinase (A-SMase)
Activity Assay
This protocol measures the activity of A-SMase in cell lysates in the presence or absence of

C1P.

Materials:

Cell lysates

C1P

A-SMase assay buffer (e.g., 250 mM sodium acetate, 0.2% Triton X-100, pH 4.5)
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N-dodecanoyl-sphingosylphosphorylcholine (C12-SM) as a substrate

Methanol

Chloroform

LC-MS/MS system

Procedure:

Reaction Setup:

In a microcentrifuge tube, add cell lysate (containing A-SMase).

Add C1P to the desired final concentration (e.g., 10 µM) or vehicle control.

Pre-incubate for 10 minutes at 37°C.

Enzymatic Reaction:

Initiate the reaction by adding C12-SM substrate.

Incubate at 37°C for 30 minutes.

Reaction Termination and Lipid Extraction:

Stop the reaction by adding 2 volumes of chloroform:methanol (2:1, v/v).

Vortex and centrifuge to separate the phases.

Collect the lower organic phase.

Analysis:

Dry the organic phase and reconstitute in a suitable solvent.

Analyze the amount of C12-ceramide produced using LC-MS/MS.

A-SMase activity is proportional to the amount of C12-ceramide generated.
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Protocol 3: Western Blot Analysis of Akt
Phosphorylation
This protocol assesses the activation of the PI3K/Akt pathway by measuring the

phosphorylation of Akt.

Materials:

Cells treated with C1P

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Lysis and Protein Quantification:

Lyse the cells in lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Analysis:

Strip the membrane and re-probe with an antibody against total Akt for normalization.

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Protocol 4: Immunofluorescence Staining for NF-κB p65
Nuclear Translocation
This protocol visualizes the activation of the NF-κB pathway by observing the translocation of

the p65 subunit from the cytoplasm to the nucleus.

Materials:

Cells grown on coverslips and treated with C1P

4% paraformaldehyde in PBS

0.25% Triton X-100 in PBS

Blocking solution (e.g., 5% goat serum in PBS)

Primary antibody: anti-NF-κB p65

Fluorescently labeled secondary antibody

DAPI nuclear stain

Fluorescence microscope

Procedure:
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Cell Fixation and Permeabilization:

Fix the cells with 4% paraformaldehyde for 15 minutes.

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

Immunostaining:

Block non-specific binding with blocking solution for 1 hour.

Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.

Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.

Nuclear Staining and Mounting:

Counterstain the nuclei with DAPI.

Mount the coverslips onto microscope slides.

Imaging and Analysis:

Visualize the cells using a fluorescence microscope.

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the

nucleus versus the cytoplasm.

Visualizations
The following diagrams illustrate the key pathways and workflows described in these

application notes.
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Caption: C1P Anti-Apoptotic Signaling Pathways.
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Caption: Lipidomics Workflow using C15 C1P-d7.
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Caption: Western Blot Workflow for Akt Activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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